5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol
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Overview
Description
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol typically involves multi-step organic reactions. One common method includes the bromination of 2-(methylthio)-4-pyrimidinol, followed by the introduction of an amino group at the 5-position of the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Amino-5-bromopyridine
- 5-Bromo-2-methylpyrimidine
Uniqueness
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various research and industrial purposes.
Properties
CAS No. |
6951-53-7 |
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Molecular Formula |
C9H8BrN5O2S |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
5-[(5-bromo-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8BrN5O2S/c1-18-9-12-2-4(10)6(14-9)13-5-3-11-8(17)15-7(5)16/h2-3H,1H3,(H,12,13,14)(H2,11,15,16,17) |
InChI Key |
SBBLSAFQBRSISH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2=CNC(=O)NC2=O)Br |
Origin of Product |
United States |
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